3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine
CAS No.: 2102411-79-8
Cat. No.: VC7643419
Molecular Formula: C9H3BrF6N2
Molecular Weight: 333.031
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2102411-79-8 |
|---|---|
| Molecular Formula | C9H3BrF6N2 |
| Molecular Weight | 333.031 |
| IUPAC Name | 3-bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-4(8(11,12)13)1-2-18(5)7/h1-3H |
| Standard InChI Key | HEGZSMJYAKOLMD-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NC(=C2Br)C(F)(F)F)C=C1C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 3-bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine consists of a fused bicyclic system: a pyridine ring condensed with an imidazole moiety. The trifluoromethyl (-CF₃) groups at positions 2 and 7 introduce strong electron-withdrawing effects, while the bromine atom at position 3 enhances electrophilic reactivity. This substitution pattern creates a polarized electronic environment, influencing both synthetic reactivity and biological interactions.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₉H₃BrF₆N₂ |
| Molecular Weight | 333.031 g/mol |
| CAS Registry Number | 2102411-79-8 |
| Hybridization | sp²/sp³ (heterocyclic core) |
| Electron-Withdrawing Groups | 2× -CF₃, 1× -Br |
Synthetic Methodologies
Groebke–Blackburn Reaction
The Groebke–Blackburn multicomponent reaction represents a classical approach to imidazo[1,2-a]pyridine synthesis. This one-pot methodology typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. For 3-bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine, pre-functionalized starting materials bearing trifluoromethyl and bromine substituents are required. Reaction optimization often necessitates elevated temperatures (80–120°C) and polar aprotic solvents such as DMF or acetonitrile.
Copper-Catalyzed Cyclization
Recent advances in transition metal catalysis have enabled efficient access to imidazo[1,2-a]pyridines. A copper(II)-mediated protocol reported by ACS Omega employs CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in aqueous ethanol at 50°C . This method facilitates the coupling of 2-aminopyridine derivatives with alkynes or alkenes, offering functional group tolerance and moderate yields (45–72%). For brominated analogs, post-synthetic halogenation steps may be required to introduce the bromine substituent .
Formimidamide Intermediate Route
An alternative strategy described in RSC Advances utilizes formimidamide chemistry to construct the imidazo[1,2-a]pyridine scaffold. Starting from (Z)-1-benzyl-2-(((dimethylamino)methylene)amino)pyridin-1-ium bromides, nucleophilic substitution with brominated trifluoromethyl reagents yields the target compound. This method benefits from mild conditions (room temperature to 60°C) and high regioselectivity, as confirmed by ¹H NMR analysis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of structurally related imidazo[1,2-a]pyridines exhibit distinct aromatic proton signals between δ 7.0–8.5 ppm. For example, the 6-methyl derivative 4x shows a singlet at δ 2.22 ppm (3H, CH₃), while the benzyl protons resonate as a singlet at δ 4.25 ppm . In the ¹³C NMR spectrum, the quaternary carbon adjacent to the trifluoromethyl groups typically appears near δ 120–125 ppm due to deshielding effects .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion peak at m/z 333.031 [M+H]⁺, consistent with the molecular formula C₉H₃BrF₆N₂. Fragmentation patterns reveal sequential loss of Br⁻ (m/z 254.078) and CF₃ groups (m/z 185.042), providing insights into the compound’s stability under ionization conditions .
Biological Activities and Mechanisms
Serotonin Receptor Modulation
Imidazo[1,2-a]pyridine derivatives demonstrate high affinity for 5-HT₂A receptors, which regulate neurotransmitter release and synaptic plasticity. The bromine and trifluoromethyl substituents in this compound enhance lipid solubility, potentially improving blood-brain barrier penetration. Molecular docking studies suggest that the -CF₃ groups form hydrophobic interactions with Leu228 and Phe339 residues in the receptor’s binding pocket.
Industrial and Therapeutic Applications
Drug Discovery Scaffold
The compound’s modular structure allows derivatization at positions 2, 3, and 7, making it a versatile scaffold for kinase inhibitors and GPCR-targeted therapies. Current research explores its utility in:
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Alzheimer’s disease (via 5-HT₆ receptor antagonism)
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Antiviral agents (inhibition of viral polymerase)
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Anticancer prodrugs (selective activation in hypoxic tumors)
Materials Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (up to 300°C) and gas adsorption capacity. The -CF₃ groups improve CO₂/N₂ selectivity in separation membranes, with reported selectivity factors exceeding 40:1 .
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